3,4-Dicyanobenzoic acid

Overview

Description

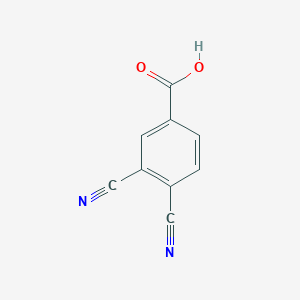

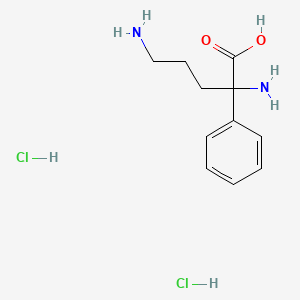

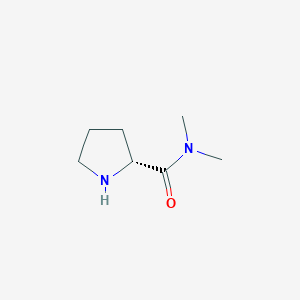

3,4-Dicyanobenzoic acid is a chemical compound with the molecular formula C9H4N2O2 . It has an average mass of 172.140 Da and a monoisotopic mass of 172.027283 Da .

Molecular Structure Analysis

The molecular structure of 3,4-Dicyanobenzoic acid consists of a benzoic acid core with two cyano groups attached at the 3 and 4 positions . The exact structure can be found in chemical databases such as ChemSpider .

Scientific Research Applications

Extraction and Separation Techniques

3,4-Dicyanobenzoic acid, while not directly mentioned, is related to various benzoic acid derivatives like 3,4-dihydroxybenzoic acid, which is an active component in many plants. Its separation from waste streams is crucial due to its bactericidal properties. Reactive extraction using specific extractants is an effective method for the separation of such acids from aqueous streams. This technique is advantageous for the retrieval of carboxylic acids from fermentation broths and aqueous streams, providing a blueprint for 3,4-dicyanobenzoic acid extraction methods (Antony & Wasewar, 2019).

Electrochemical Studies and Applications

The electrochemical properties of benzoic acid derivatives, including 3,4-dihydroxybenzoic acid, have been studied extensively. For instance, an electrochemical method for the sensitive determination of antioxidant capacity using 4-hydroxybenzoic acid as a trapping agent shows potential applications in measuring the antioxidant capacity of various compounds, including those similar to 3,4-dicyanobenzoic acid (Wang et al., 2009).

Biological and Pharmacological Studies

Hydroxybenzoic acid isomers, closely related to 3,4-dicyanobenzoic acid, have shown significant influence on metabolism, cellular signaling, and gene expression. These compounds, including 3,4-dihydroxybenzoic acid, have potential in treating cardiovascular issues like hypertension, atherosclerosis, and dyslipidemia. Their effects on the Nrf2 signaling pathway and antioxidant enzyme expression make them candidates for reducing oxidative stress and inflammation (Juurlink et al., 2014).

Water Purification and Environmental Applications

A novel approach for water purification involves the covalent immobilization of enzymes onto functionalized multi-walled carbon nanotubes, targeting pollutants like 3,4-dihydroxybenzoic acid. This method demonstrates the potential for 3,4-dicyanobenzoic acid pollutant degradation in water, offering a pathway for efficient and cost-effective water treatment (Das et al., 2016).

Plant Biology and Agriculture

In plant biology, studies on compounds like 3,4-dihydroxybenzoic acid have revealed their role as endogenous regulators in root formation. This insight into phenolic compounds' influence on plant growth and development could extend to the applications of 3,4-dicyanobenzoic acid in agriculture and plant tissue culture (Wu et al., 2007).

properties

IUPAC Name |

3,4-dicyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O2/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQLDZZFNMLNEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dicyanobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)

![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3042323.png)